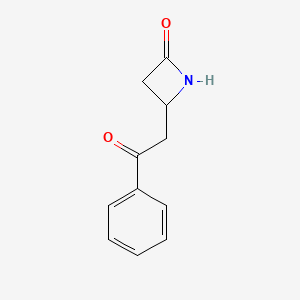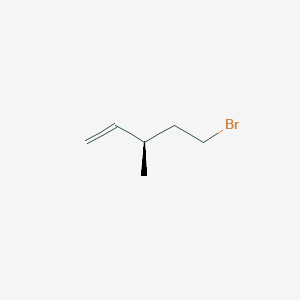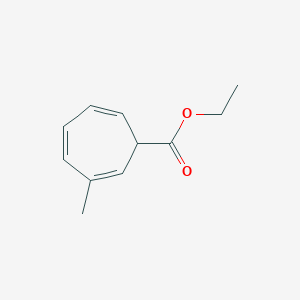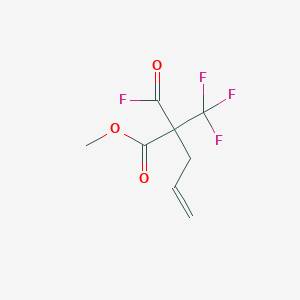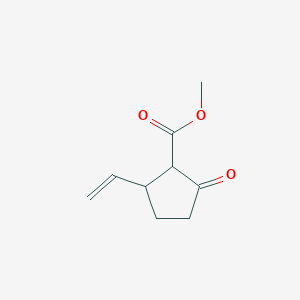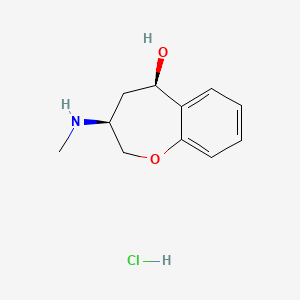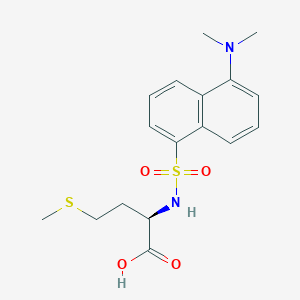
Butanoic acid, 2-azido-2-methyl-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-azido-2-methyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C7H11N3O3. It is a derivative of butanoic acid, characterized by the presence of an azido group (-N3) and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-azido-2-methyl-3-oxo-, ethyl ester typically involves the azidation of a precursor compound, such as 2-methyl-3-oxobutanoic acid ethyl ester. The azidation reaction can be carried out using sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually performed at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-azido-2-methyl-3-oxo-, ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used for cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
Scientific Research Applications
Butanoic acid, 2-azido-2-methyl-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to the reactivity of the azido group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of butanoic acid, 2-azido-2-methyl-3-oxo-, ethyl ester is primarily related to the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a 1,3-dipolar cycloaddition mechanism. The resulting triazoles can interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Lacks the azido group, making it less reactive in cycloaddition reactions.
Butanoic acid, 2-oxo-, methyl ester: Lacks both the azido group and the ethyl ester group, resulting in different reactivity and applications.
Butanoic acid, 2-amino-3-oxo-, ethyl ester: Contains an amino group instead of an azido group, leading to different chemical properties and reactivity.
Uniqueness
Butanoic acid, 2-azido-2-methyl-3-oxo-, ethyl ester is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
76062-29-8 |
|---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 2-azido-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C7H11N3O3/c1-4-13-6(12)7(3,5(2)11)9-10-8/h4H2,1-3H3 |
InChI Key |
IMVXDNBTRHPTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




